1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a chloropropyl group, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 5-ethoxy-2-(trifluoromethoxy)benzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction reactions to form alkanes or alkenes.
Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Major Products Formed
Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets.
Comparison with Similar Compounds
1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-5-methoxy-2-(trifluoromethoxy)benzene: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
1-(3-Chloropropyl)-5-ethoxy-2-(difluoromethoxy)benzene: Contains a difluoromethoxy group instead of a trifluoromethoxy group, potentially altering its chemical properties and applications.
1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethyl)benzene: Features a trifluoromethyl group instead of a trifluoromethoxy group, which may influence its stability and reactivity.
Properties
Molecular Formula |
C12H14ClF3O2 |
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Molecular Weight |
282.68 g/mol |
IUPAC Name |
2-(3-chloropropyl)-4-ethoxy-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O2/c1-2-17-10-5-6-11(18-12(14,15)16)9(8-10)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
MLDGCAWMQMDMBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OC(F)(F)F)CCCCl |
Origin of Product |
United States |
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